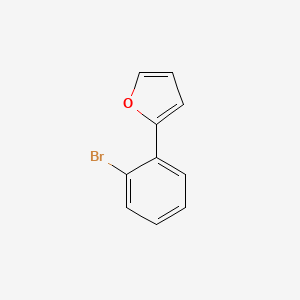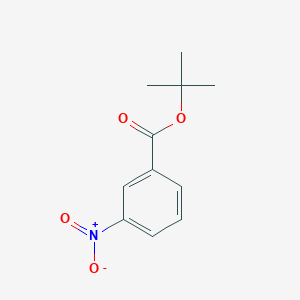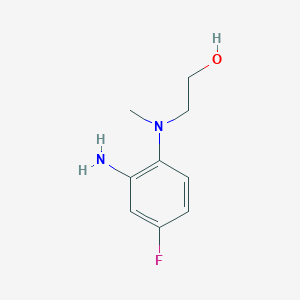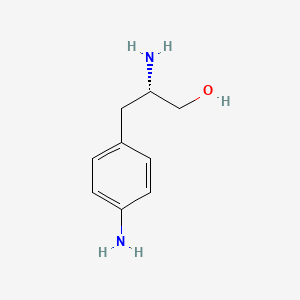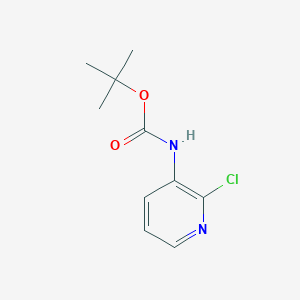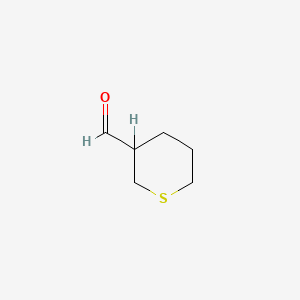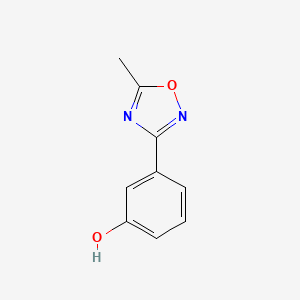
3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol
Descripción general
Descripción
“3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol” is a chemical compound with the linear formula C9H8N2O2. It has a molecular weight of 176.18 and its CAS Number is 58599-05-6 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . Oxadiazole or furadiazole ring containing derivatives are an important class of heterocyclic compounds .
Molecular Structure Analysis
The molecular structure of “3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol” consists of a phenol group attached to a 5-methyl-1,2,4-oxadiazol-3-yl group . The oxadiazole ring is a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, and two nitrogen atoms .Aplicaciones Científicas De Investigación
Chemosensor Applications : Compounds with phenol hydroxyl and 1,3,4-oxadiazole groups, like the ones studied by Ma et al. (2013), are effective as selective and colorimetric fluoride chemosensors. These molecules demonstrate noticeable color changes and optical shifts upon the addition of fluoride ions, making them suitable for fluoride sensing applications (Ma et al., 2013).
Antibacterial Properties : Oxadiazole derivatives, as investigated by Kakanejadifard et al. (2013), show notable antibacterial activities against both gram-positive and gram-negative bacteria. This indicates their potential use in developing new antibacterial agents (Kakanejadifard et al., 2013).
Organic Light-Emitting Diodes (OLEDs) : Oxadiazole-based compounds are used in the development of efficient OLEDs with low efficiency roll-off, as demonstrated by Jin et al. (2014). These compounds serve as green phosphors and contribute to high-performance OLEDs with superior current and power efficiencies (Jin et al., 2014).
Corrosion Inhibition : Oxadiazole derivatives can act as effective corrosion inhibitors. A study by Ammal et al. (2018) showed that these compounds inhibit corrosion of mild steel in sulphuric acid, suggesting their utility in protecting industrial materials against corrosive environments (Ammal et al., 2018).
Potential Anticancer Agents : Certain oxadiazole derivatives induce apoptosis and exhibit activity against breast and colorectal cancer cell lines, as found by Zhang et al. (2005). These compounds may serve as leads for the development of new anticancer drugs (Zhang et al., 2005).
Propiedades
IUPAC Name |
3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-6-10-9(11-13-6)7-3-2-4-8(12)5-7/h2-5,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDCBVFRRESFKMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30476390 | |
| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol | |
CAS RN |
58599-05-6 | |
| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30476390 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


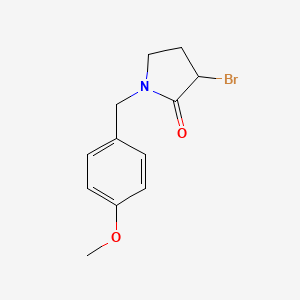
![6-Bromo-8-methyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1280669.png)

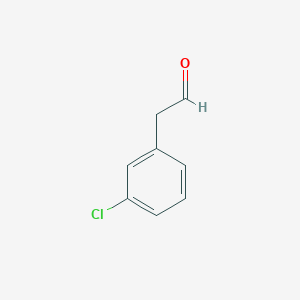
![1-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1280676.png)
